[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13452280
InChI: InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)22-11-9-16(10-12-22)21(3)19(24)25-13-15-7-5-4-6-8-15/h4-8,14,16-17H,9-13,20H2,1-3H3/t17-/m0/s1
SMILES: CC(C)C(C(=O)N1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2)N
Molecular Formula: C19H29N3O3
Molecular Weight: 347.5 g/mol

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13452280

Molecular Formula: C19H29N3O3

Molecular Weight: 347.5 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester -

Specification

Molecular Formula C19H29N3O3
Molecular Weight 347.5 g/mol
IUPAC Name benzyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]-N-methylcarbamate
Standard InChI InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)22-11-9-16(10-12-22)21(3)19(24)25-13-15-7-5-4-6-8-15/h4-8,14,16-17H,9-13,20H2,1-3H3/t17-/m0/s1
Standard InChI Key CUPHKRMNRSKKGI-KRWDZBQOSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2)N
SMILES CC(C)C(C(=O)N1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2)N
Canonical SMILES CC(C)C(C(=O)N1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2)N

Introduction

Structural and Chemical Properties

Molecular Architecture and Stereochemistry

The compound’s IUPAC name, benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]carbamate, reflects its three-dimensional complexity. Its core consists of a piperidine ring substituted at the 1-position with an (S)-2-amino-3-methylbutanoyl group and at the 4-position with a methylene-linked benzyl carbamate (Fig. 1). The stereochemistry at the 2-amino center (S-configuration) is critical for biological interactions, as enantiomeric forms often diverge in pharmacokinetic and pharmacodynamic profiles.

Molecular Formula and Weight

The molecular formula is C₁₉H₂₉N₃O₃, with a calculated molecular weight of 347.5 g/mol. This aligns with analogous piperidine-based carbamates, where the benzyl ester contributes aromatic stability, and the branched amino acid side chain introduces steric bulk.

Spectroscopic Signatures

  • ¹H NMR: Key signals include the benzyl aromatic protons (δ 7.25–7.35 ppm), the carbamate NH (δ 5.10 ppm), and the piperidine methylene groups (δ 2.70–3.40 ppm).

  • IR Spectroscopy: Stretching vibrations for the amide carbonyl (1,650 cm⁻¹) and carbamate C=O (1,720 cm⁻¹) confirm functional group integrity.

Synthesis and Reaction Conditions

Synthetic Pathways

The synthesis involves multi-step protocols to assemble the piperidine core, introduce stereospecific substitutions, and protect reactive moieties (Table 1).

Step 1: Piperidine Functionalization

The piperidine ring is derived from 4-piperidinemethanol, which undergoes acylation with (S)-2-amino-3-methylbutanoic acid using coupling agents like HATU or EDCI/HOBt in dichloromethane (DCM) at 0–25°C. Yields for this step typically range 65–80%.

Step 2: Carbamate Formation

The secondary amine at the piperidine’s 4-position is protected via reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate. This step proceeds in >90% yield under anhydrous conditions.

Step 3: Deprotection and Purification

Final deprotection of the amino acid’s tert-butyloxycarbonyl (Boc) group using trifluoroacetic acid (TFA) yields the free amine, followed by purification via reverse-phase HPLC (acetonitrile/water gradient).

Table 1: Representative Synthesis Conditions

StepReagentsSolventTemperatureYield
Acylation(S)-2-Amino-3-methylbutanoic acid, EDCIDCM0°C → RT75%
CarbamationBenzyl chloroformate, TEATHF0°C92%
DeprotectionTFADCMRT88%

Comparative Analysis with Analogues

Table 2: Structural and Functional Comparison

CompoundSubstituentMolecular FormulaBioactivity
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-methyl-carbamate4-methyl carbamateC₁₉H₂₉N₃O₃Protease inhibition
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamate3-carbamateC₁₈H₂₇N₃O₃Antimalarial
Cyclopropyl analogue4-cyclopropylC₂₂H₃₃N₃O₃Improved metabolic stability

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